4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE
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Overview
Description
4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE is an organic compound with the molecular formula C14H15NS It is characterized by the presence of a sulfanyl group attached to an aniline ring, which is further substituted with two methyl groups at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE typically involves a multi-step process. One common method includes the following steps:
Substitution Reaction: 2,4-Dimethylphenylthiol reacts with 1-halogen-2-nitrobenzene to form 2-(2,4-dimethylphenylthio)nitrobenzene.
Reduction Reaction: The nitro group in 2-(2,4-dimethylphenylthio)nitrobenzene is reduced to form 2-(2,4-dimethylphenylthio)aniline.
Ring Closing Reaction: The resulting 2-(2,4-dimethylphenylthio)aniline undergoes a ring-closing reaction with bis(2-chloroethyl)amine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aniline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline compounds.
Scientific Research Applications
4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenylthio)aniline
- 4-[(2,4-Dimethylphenyl)sulfonyl]aniline
- 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
Uniqueness
4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE is unique due to its specific substitution pattern and the presence of both sulfanyl and aniline functional groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)sulfanylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHLEFMACARWAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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